DL-Cystine-d6
Overview
Description
DL-Cystine-d6 is a labeled form of Cystine . Cystine is a non-essential amino acid that plays a role in protein synthesis, detoxification, and some biochemical metabolism .
Synthesis Analysis
The biosynthesis of cysteine, which is crucial and critically regulated, involves two enzymes: serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . These enzymes are also presumed to be involved in the synthesis of DL-Cystine-d6.Molecular Structure Analysis
DL-Cystine-d6 has the molecular formula C6H6D6N2O4S2 . Its average mass is 246.337 Da and its monoisotopic mass is 246.061508 Da .Chemical Reactions Analysis
DL-Cystine-d6 is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It’s also known that cysteine can be oxidized to cystine .Physical And Chemical Properties Analysis
DL-Cystine-d6 is a solid substance with a density of 1.6±0.1 g/cm3 . It has a boiling point of 468.2±45.0 °C at 760 mmHg . The enthalpy of vaporization is 80.0±6.0 kJ/mol .Scientific Research Applications
Metabolic Studies and Amino Acid Interrelations
Research has shown that DL-cystine plays a significant role in metabolic studies, particularly in understanding the interrelations of amino acids. For instance, a study highlighted the essentiality of DL-cystine for growth and its metabolic interrelations with other amino acids such as methionine (Jackson & Block, 1931).
Conversion and Production Technologies
DL-Cystine is crucial in the production of L-cystine, as demonstrated in a study involving the microbial enzymatic conversion of DL-2-amino-Δ~2-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine, followed by oxidation to L-cystine (Chun & Wen, 2008).
Diagnostic and Monitoring Applications
DL-Cystine-d6 is utilized in diagnostic techniques, such as in the measurement of intracellular cystine content for the diagnosis and monitoring of cystinosis treatment, using liquid chromatography-tandem mass spectrometry assays (Chabli et al., 2007).
Understanding Penicillin Biosynthesis
DL-Cystine is also relevant in the study of penicillin biosynthesis. Research has explored the incorporation of labeled cystine into penicillin, shedding light on the biochemical pathways involved (Adriaens et al., 1975).
Crystal Growth and Amino Acid Interactions
The role of DL-Cystine in crystal growth, particularly in the mediation of CaCO3 crystallization, has been studied, indicating its significant role in influencing crystal morphology (Xie et al., 2005).
Future Directions
DL-Cystine-d6 is used in research, particularly as a tracer for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that DL-Cystine-d6 could have significant future applications in drug development and other areas of research.
properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-UFSLNRCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)SSC([2H])([2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Cystine-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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